molecular formula C8H9ClN4 B13205893 2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride

2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride

Cat. No.: B13205893
M. Wt: 196.64 g/mol
InChI Key: QMMVEVDUUKIUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, copper sulfate pentahydrate, sodium ascorbate, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit carbonic anhydrase-II enzyme by binding to its active site residues . This binding interferes with the enzyme’s function, leading to its inhibitory effects.

Comparison with Similar Compounds

2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific applications in proteomics research and its potential as a carbonic anhydrase-II enzyme inhibitor .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

2-(triazol-1-yl)aniline;hydrochloride

InChI

InChI=1S/C8H8N4.ClH/c9-7-3-1-2-4-8(7)12-6-5-10-11-12;/h1-6H,9H2;1H

InChI Key

QMMVEVDUUKIUEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CN=N2.Cl

Origin of Product

United States

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